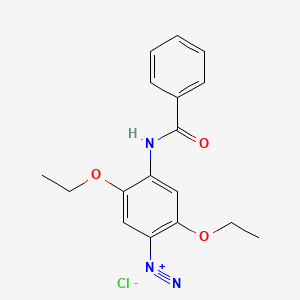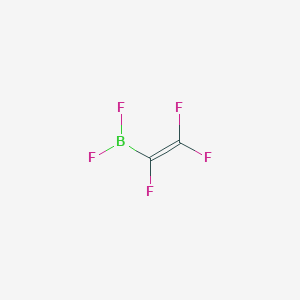
Diazene, dibutyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, dibutyl, also known as di-n-butyldiazene, is an organic compound with the molecular formula C₈H₁₈N₂. It is a member of the diazene family, which are compounds containing a nitrogen-nitrogen double bond. This compound is characterized by its two butyl groups attached to the nitrogen atoms, making it a symmetrical molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diazene, dibutyl can be synthesized through the oxidation of 1,2-di-n-butylhydrazine. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or air. The reaction conditions often include a solvent like hexane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar oxidizing agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, dibutyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air.
Reducing Agents: Hydrazine.
Solvents: Hexane, other organic solvents.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Applications De Recherche Scientifique
Diazene, dibutyl has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development.
Mécanisme D'action
The mechanism of action of diazene, dibutyl involves its ability to undergo redox reactions. The nitrogen-nitrogen double bond can be reduced or oxidized, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the interaction with oxidizing and reducing agents, leading to the formation of azo compounds and hydrazine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diimide (HN=NH): A simpler diazene compound with similar redox properties.
Azobenzene: An organic diazene with aromatic groups instead of butyl groups.
Uniqueness
Diazene, dibutyl is unique due to its symmetrical structure with two butyl groups, which influences its reactivity and the types of reactions it undergoes. Its specific applications in organic synthesis and potential biological activity also distinguish it from other diazene compounds .
Propriétés
Numéro CAS |
2159-75-3 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
dibutyldiazene |
InChI |
InChI=1S/C8H18N2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
SZNDPAPNQABPGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


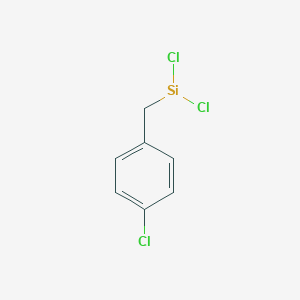

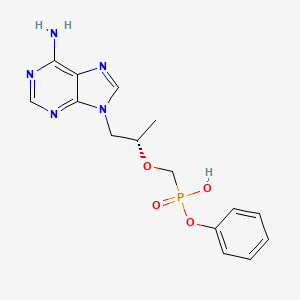
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
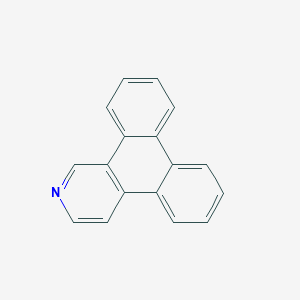
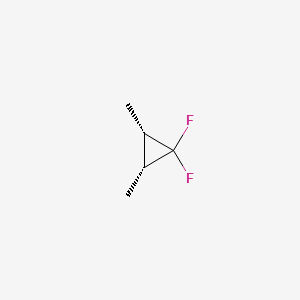

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
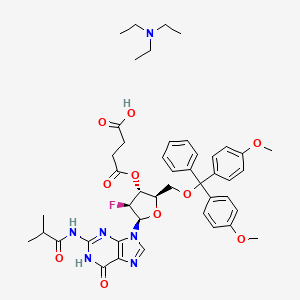
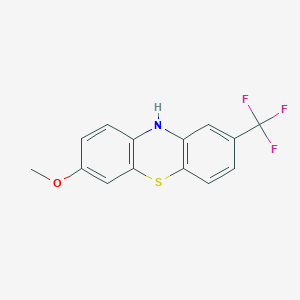
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
